molecular formula C17H20N2O3S B4000075 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B4000075
M. Wt: 332.4 g/mol
InChI Key: HXSSCECXWYCYHK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. Research on its metabolism and excretion in humans has provided valuable insights into its pharmacokinetics and metabolism pathways, emphasizing its primary elimination via feces and identification of principal circulating components in plasma (Renzulli et al., 2011).

Synthesis and Application in Material Science

  • Novel methods for synthesizing benzothiazoles and thiazolopyridines, prevalent in pharmaceuticals and organic materials, have been developed. These methods offer metal- and reagent-free synthesis, showcasing the compound's versatility in material science (Qian et al., 2017).

Antimicrobial and Antibacterial Agents

  • A class of compounds including 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of derivatives of the compound in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Research

  • Studies on PARP inhibitors containing benzimidazole carboxamide have shown their effectiveness in cancer treatment, underlining the compound's relevance in oncology research (Penning et al., 2009).
  • Synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their evaluation for diuretic activity further illustrate the compound's potential in cancer treatment (Yar & Ansari, 2009).

Drug Discovery and Development

  • The compound's role in the development of small molecule inhibitors for various therapeutic targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), is noteworthy. This illustrates its significance in the field of drug discovery and pharmacology (Borzilleri et al., 2006).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11(2)19(17(20)14-10-23-12(3)18-14)8-13-9-21-15-6-4-5-7-16(15)22-13/h4-7,10-11,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSCECXWYCYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(CC2COC3=CC=CC=C3O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.